molecular formula C13H23NO5 B2711012 2-(4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholin-2-yl)acetic acid CAS No. 2241129-71-3

2-(4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholin-2-yl)acetic acid

Cat. No.: B2711012
CAS No.: 2241129-71-3
M. Wt: 273.329
InChI Key: VVYISTGUCLIMIV-UHFFFAOYSA-N
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Description

2-(4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholin-2-yl)acetic acid is a complex organic compound that features a morpholine ring substituted with a tert-butoxycarbonyl group and a dimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholin-2-yl)acetic acid typically involves the protection of the amine group in morpholine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the reaction proceeds at ambient temperature.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoroacetic acid in dichloromethane.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Deprotected amine derivatives.

Scientific Research Applications

2-(4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholin-2-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholin-2-yl)acetic acid involves its interaction with molecular targets through its functional groups. The tert-butoxycarbonyl group can be selectively removed to reveal an active amine, which can then participate in various biochemical pathways. The morpholine ring provides a stable scaffold that can interact with enzymes and receptors, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    2-(4-(tert-Butoxycarbonyl)-morpholin-2-yl)acetic acid: Lacks the dimethyl substitution, leading to different reactivity and stability.

    2-(4-(tert-Butoxycarbonyl)-6-methylmorpholin-2-yl)acetic acid: Contains only one methyl group, affecting its steric and electronic properties.

Uniqueness

2-(4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholin-2-yl)acetic acid is unique due to the presence of both tert-butoxycarbonyl and dimethyl groups, which confer specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .

Properties

IUPAC Name

2-[6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-9(6-10(15)16)18-13(4,5)8-14/h9H,6-8H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYISTGUCLIMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)CC(=O)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241129-71-3
Record name 2-{4-[(tert-butoxy)carbonyl]-6,6-dimethylmorpholin-2-yl}acetic acid
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